An In-depth Technical Guide to 3-Methyl-4-phenylpyrrolidine: Synthesis, Stereochemistry, and Potential Applications
An In-depth Technical Guide to 3-Methyl-4-phenylpyrrolidine: Synthesis, Stereochemistry, and Potential Applications
This guide provides a comprehensive technical overview of 3-Methyl-4-phenylpyrrolidine, a substituted pyrrolidine with potential applications in drug discovery and development. The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The strategic placement of methyl and phenyl groups at the 3 and 4 positions of the pyrrolidine ring creates a chiral molecule with the potential for diverse pharmacological effects. This document will delve into the chemical structure, stereochemistry, plausible synthetic routes, analytical characterization, and a discussion of its potential pharmacological properties based on structurally related compounds.
Chemical Structure and Stereochemistry
3-Methyl-4-phenylpyrrolidine possesses a five-membered saturated nitrogen-containing heterocycle with a methyl group at the 3-position and a phenyl group at the 4-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R) and (3R,4S) isomers, for example, is diastereomeric. The three-dimensional arrangement of the substituents is crucial as it dictates the molecule's interaction with biological targets.[1]
The relative stereochemistry of the methyl and phenyl groups, whether they are on the same side (cis) or opposite sides (trans) of the pyrrolidine ring, significantly influences the molecule's conformation and, consequently, its biological activity.
Proposed Synthesis of 3-Methyl-4-phenylpyrrolidine
One potential synthetic pathway could involve the following key steps:
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Formation of a Substituted Pyrrolidin-2-one: A starting point could be the synthesis of a 3-methyl-4-phenylpyrrolidin-2-one intermediate. This can be achieved through various methods, including the reaction of appropriate precursors that establish the desired stereochemistry.[5]
-
Reduction of the Pyrrolidin-2-one: The lactam functionality of the pyrrolidin-2-one can be reduced to the corresponding pyrrolidine. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an aprotic solvent such as tetrahydrofuran (THF).
An alternative approach could utilize a 1,3-dipolar cycloaddition reaction, a powerful tool for the stereoselective synthesis of pyrrolidines.[6]
Experimental Protocol: Proposed Synthesis via Pyrrolidin-2-one Reduction
Step 1: Synthesis of 3-Methyl-4-phenylpyrrolidin-2-one
This step would likely involve a multi-step synthesis to control the stereochemistry. A possible approach could be the conjugate addition of a methyl group to a 4-phenyl-2-pyrrolidinone precursor, followed by stereoselective protonation.
Step 2: Reduction to 3-Methyl-4-phenylpyrrolidine
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Pyrrolidin-2-one: Dissolve the synthesized 3-methyl-4-phenylpyrrolidin-2-one (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Methyl-4-phenylpyrrolidine.
Physicochemical and Analytical Properties
The precise physicochemical properties of 3-Methyl-4-phenylpyrrolidine have not been experimentally determined in the available literature. However, we can predict some of these properties based on its structure and by comparison with a structural isomer, 3-(4-methylbenzyl)pyrrolidine.[7][8]
| Property | Predicted/Estimated Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Boiling Point | Estimated to be in the range of 250-280 °C |
| LogP | Estimated to be between 2.0 and 3.0 |
| pKa (of the conjugate acid) | Estimated to be around 10-11 |
| Solubility | Likely soluble in organic solvents, with limited solubility in water. |
Analytical Characterization
The structural elucidation and purity assessment of 3-Methyl-4-phenylpyrrolidine and its stereoisomers would rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, and pyrrolidine ring protons. The chemical shifts and coupling constants of the protons at the stereocenters (C3 and C4) would be crucial for determining the relative stereochemistry (cis or trans).[9][10]
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), C-H bonds (aliphatic and aromatic), and aromatic C=C bonds.
-
Chiral Chromatography: To separate and quantify the different stereoisomers, chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), or supercritical fluid chromatography (SFC) would be essential.[11][12][13][14] These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[11][12]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[12]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the synthesized 3-Methyl-4-phenylpyrrolidine in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution of the stereoisomers with the UV detector. The different enantiomers will have distinct retention times.
-
Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Potential Pharmacological Properties and Structure-Activity Relationship (SAR)
The specific biological activity of 3-Methyl-4-phenylpyrrolidine has not been reported. However, based on the pharmacology of structurally related compounds, we can infer its potential therapeutic applications and discuss the structure-activity relationship.
Potential as a Central Nervous System (CNS) Agent
Phenylpyrrolidine derivatives have been investigated for a range of CNS activities, including anticonvulsant and nootropic (cognitive-enhancing) effects.[5][15] The introduction of a phenyl group on the pyrrolidine ring is a key feature in many of these compounds.[5] The methyl group at the 3-position could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its binding to target proteins and its ability to cross the blood-brain barrier.
Potential as a Monoamine Reuptake Inhibitor
Analogs of pyrovalerone, which feature a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of dopamine and norepinephrine reuptake.[16] While 3-Methyl-4-phenylpyrrolidine lacks the keto group and the extended alkyl chain, the core phenylpyrrolidine scaffold suggests that it could have some affinity for monoamine transporters.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.[17][18][19][20]
-
The Phenyl Group: The phenyl group is a common feature in many CNS-active compounds and likely plays a crucial role in the binding of 3-Methyl-4-phenylpyrrolidine to its biological target(s) through hydrophobic and/or pi-stacking interactions.
-
The Methyl Group: The methyl group can influence the compound's potency and selectivity. Its stereochemical orientation relative to the phenyl group will be a critical determinant of biological activity.
-
The Pyrrolidine Nitrogen: The basic nitrogen atom of the pyrrolidine ring is likely to be protonated at physiological pH, allowing for ionic interactions with target proteins.
Conclusion and Future Directions
3-Methyl-4-phenylpyrrolidine represents an intriguing chiral scaffold with the potential for diverse biological activities, particularly within the central nervous system. This in-depth technical guide has provided a comprehensive overview of its chemical structure, proposed stereoselective synthetic strategies, and analytical characterization methods. While experimental data on this specific molecule is scarce, the analysis of structurally related compounds allows for informed predictions about its properties and potential applications.
Future research should focus on the definitive synthesis and stereochemical assignment of all four stereoisomers of 3-Methyl-4-phenylpyrrolidine. Subsequent pharmacological screening of the individual isomers is crucial to elucidate their specific biological activities and to establish a clear structure-activity relationship. Such studies will be instrumental in determining the therapeutic potential of this promising class of compounds.
Visualizations
Chemical Structure of 3-Methyl-4-phenylpyrrolidine Stereoisomers
Caption: The four stereoisomers of 3-Methyl-4-phenylpyrrolidine.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and separation of 3-Methyl-4-phenylpyrrolidine stereoisomers.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of 3-Methyl-4-phenylpyrrolidine.
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